molecular formula C8H5ClO3S B1443263 Benzofuran-5-sulfonyl chloride CAS No. 869885-60-9

Benzofuran-5-sulfonyl chloride

Cat. No.: B1443263
CAS No.: 869885-60-9
M. Wt: 216.64 g/mol
InChI Key: DXQKXPTYOGEXEN-UHFFFAOYSA-N
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Description

Benzofuran-5-sulfonyl chloride is a chemical compound . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran and its derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive for the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential natural drug lead compounds .

Scientific Research Applications

Synthesis of Novel Antioxidants and Antimicrobials

Benzofuran-5-sulfonyl chloride is utilized in the synthesis of novel antioxidants and antimicrobials. In a study by Rangaswamy et al. (2015), novel benzofuran-gathered pyrimidine derivatives conjugated with sulfonyl chlorides were synthesized, showing significant antioxidant and antimicrobial activities. These derivatives were synthesized through a four-step reaction pathway, starting with o-alkyl derivative of salicylaldehyde, and demonstrated improved potency as both antioxidants and antimicrobials compared to standard references (Rangaswamy et al., 2015).

Development of Sulfonylated Benzofurans

The compound has been used in the development of sulfonylated benzofurans. Wu et al. (2017) described a method for synthesizing sulfonylated benzofurans using Ag-catalyzed oxidative cyclization, which allowed for the creation of various benzofurans with dual functional groups under mild conditions (Wu et al., 2017). Similarly, Wang et al. (2019) developed a metal-free I2O5-mediated oxidative synthesis approach for creating sulfonylated benzofurans, providing an efficient way to obtain these compounds in moderate to good yields (Wang et al., 2019).

Thiolation of Pyrazolones and Benzofurans

In the study by Zhao et al. (2016), this compound was employed as a sulfenylation reagent in the synthesis of pyrazolone and benzofuran thioethers. This method, involving potassium iodide, was particularly effective for generating more reactive sulfenyl iodide from sulfenyl chloride, demonstrating its utility in the thiolation of these compounds (Zhao et al., 2016).

Antimicrobial Activity of Derivatives

Hessein et al. (2016) reported the synthesis of furochromone, benzofuran, and furocoumarin derivatives bearing the sulfonyl moiety, including this compound derivatives. These compounds showed moderate antibacterial and antifungal activities, indicating the potential application of this compound in creating antimicrobial agents (Hessein et al., 2016).

Mechanism of Action

Researchers continue to explore its therapeutic applications, and its unique properties make it an intriguing subject for future investigations . If you need more detailed information or have additional questions, feel free to ask! 😊

Safety and Hazards

Benzofuran-5-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

Benzofuran and its derivatives, including Benzofuran-5-sulfonyl chloride, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds, and there is ongoing research into their properties and potential uses .

Biochemical Analysis

Biochemical Properties

Benzofuran-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This interaction often results in the modification of the active sites of enzymes, thereby altering their activity. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to altered gene expression and changes in cellular responses to external stimuli . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This reaction often leads to the formation of stable sulfonylated adducts, which can inhibit or activate the target biomolecule. For instance, the sulfonylation of cysteine residues in enzymes can result in the inhibition of enzyme activity, while sulfonylation of lysine residues can alter protein-protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmospheric conditions and at low temperatures (2-8°C) . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit glycolytic enzymes, resulting in reduced glucose metabolism and altered energy production . Additionally, this compound can affect the pentose phosphate pathway, impacting the production of nucleotides and reducing equivalents .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can inhibit mitochondrial enzymes and impact cellular respiration . Additionally, its localization to the nucleus can result in the modulation of gene expression and chromatin structure .

Properties

IUPAC Name

1-benzofuran-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQKXPTYOGEXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695124
Record name 1-Benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869885-60-9
Record name 1-Benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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